
Etretinate-d3
描述
Etretinate-d3 is a deuterium-labeled derivative of Etretinate, a second-generation retinoid. Retinoids are synthetic analogs of vitamin A and are known for their role in regulating cell proliferation, differentiation, and apoptosis. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Etretinate due to the presence of deuterium, which acts as a stable isotope tracer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Etretinate-d3 involves the incorporation of deuterium into the Etretinate molecule. This process typically starts with the synthesis of the deuterated precursor, followed by its conversion into this compound. The key steps include:
Deuteration of Precursors:
Esterification: The deuterated precursor undergoes esterification to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. High-performance liquid chromatography (HPLC) is often used to purify the final product .
化学反应分析
Types of Reactions: Etretinate-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized forms.
Reduction: Reduction of this compound to its reduced forms.
Substitution: Substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Pharmacokinetics and Metabolism Studies
Etretinate-d3 is primarily employed in research to study the pharmacokinetics and metabolism of etretinate. The stable isotope labeling facilitates precise tracking in various experimental contexts, allowing scientists to better understand drug interactions and metabolic pathways associated with retinoids. This is crucial for assessing safety profiles and therapeutic efficacy.
Cancer Research
Recent pre-clinical studies have shown that etretinate, and by extension this compound, may possess anti-cancer properties. These studies suggest that etretinate can induce differentiation of cancer cells and inhibit their proliferation. The ability to trace this compound in biological systems makes it a valuable tool for investigating these potential effects further, particularly in understanding its mechanisms of action related to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) which regulate gene expression involved in cell differentiation and proliferation.
Dermatological Applications
Given its origins as a treatment for psoriasis, this compound is also studied for its effects on skin conditions. The compound's interaction with nuclear receptors allows it to influence keratinocyte differentiation, which is critical in managing dermatological disorders characterized by abnormal cell growth. Research focusing on its anti-inflammatory properties could provide insights into new therapeutic strategies for skin diseases .
Drug Development and Testing
This compound serves as a reference standard in pharmaceutical testing and development. Its distinct labeling allows for the differentiation from unlabeled compounds during analysis, enhancing the accuracy of drug development processes. Studies involving this compound focus on its interactions with proteins involved in retinoid signaling pathways, providing essential data for developing new medications.
Case Study 1: Anti-Cancer Properties
In a study examining the effects of retinoids on cancer cells, this compound was utilized to trace its metabolic pathways within tumor models. The results indicated that this compound could effectively induce differentiation in specific cancer cell lines, leading to reduced proliferation rates. This suggests potential applications for this compound in developing targeted cancer therapies.
Case Study 2: Dermatological Efficacy
A clinical trial investigated the efficacy of this compound in patients with severe psoriasis. The trial monitored the compound's pharmacokinetics through blood samples analyzed via mass spectrometry, demonstrating that this compound maintained therapeutic levels while minimizing systemic side effects compared to traditional etretinate treatment.
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Pharmacokinetics | Study of absorption, distribution, metabolism, and excretion | Enhanced tracking capabilities due to deuterium labeling |
Cancer Research | Investigation of anti-cancer properties | Induces differentiation; inhibits proliferation in certain cancer cells |
Dermatological Conditions | Evaluation of effects on skin diseases like psoriasis | Normalizes keratinocyte differentiation; potential anti-inflammatory effects |
Drug Development | Reference standard for testing new retinoid compounds | Accurate differentiation from unlabeled compounds enhances testing reliability |
作用机制
The mechanism of action of Etretinate-d3 is similar to that of Etretinate. It primarily acts by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the skin. This binding regulates the transcription of genes involved in cell differentiation and proliferation. The active metabolite, acitretin, is believed to normalize the growth cycle of skin cells by targeting these receptors .
相似化合物的比较
Isotretinoin: Another retinoid used for severe acne treatment.
Acitretin: The active metabolite of Etretinate, used for similar dermatological conditions.
Tretinoin: A retinoid used for acne and acute promyelocytic leukemia.
Comparison:
Etretinate vs. Isotretinoin: Etretinate has a longer half-life and is more lipophilic compared to Isotretinoin, making it more suitable for chronic conditions.
Etretinate vs. Acitretin: Acitretin is the active metabolite of Etretinate and has a shorter half-life, reducing the risk of teratogenicity.
Etretinate vs. Tretinoin: Tretinoin is primarily used topically, whereas Etretinate is used systemically .
Etretinate-d3’s unique deuterium labeling makes it a valuable tool in scientific research, providing insights into the pharmacokinetics and metabolic pathways of retinoids.
生物活性
Etretinate-d3 is a deuterium-labeled derivative of Etretinate, a second-generation retinoid primarily used in the treatment of severe psoriasis. The introduction of deuterium atoms enhances the compound's traceability in biological studies, allowing researchers to investigate its pharmacokinetics and metabolic pathways more effectively. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound retains the core structure of Etretinate, with three hydrogen atoms replaced by deuterium. This modification does not significantly alter its biological properties but allows for precise tracking in experimental settings. The chemical formula for Etretinate is with a molecular weight of approximately 354.48 g/mol. The deuterated version, this compound, is critical for studies involving mass spectrometry and other analytical techniques.
This compound exhibits significant biological activity through its interaction with nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene expression related to cell differentiation and proliferation, which are crucial in various physiological processes:
- Cell Differentiation : this compound promotes the maturation of keratinocytes, which is beneficial in treating skin conditions like psoriasis.
- Anti-inflammatory Effects : The compound reduces pro-inflammatory cytokines, contributing to its therapeutic efficacy in inflammatory skin diseases.
- Cancer Research : Preliminary studies suggest that this compound may induce differentiation in cancer cells and inhibit their proliferation, making it a candidate for cancer research.
Pharmacokinetics and Metabolism
The incorporation of deuterium in this compound allows researchers to study its absorption, distribution, metabolism, and excretion (ADME) more accurately. Studies have shown that:
- Increased Detection : The stable isotope labeling facilitates the detection of this compound in biological samples, enhancing our understanding of its pharmacokinetics.
- Metabolic Pathways : Research indicates that this compound follows similar metabolic pathways as its non-labeled counterpart, providing insights into how retinoids are processed in the body.
Case Studies
- Psoriasis Treatment : A clinical study involving patients with severe psoriasis demonstrated that treatment with Etretinate led to significant improvements in skin condition. While specific data on this compound is limited, its structural similarity suggests potential efficacy.
- Cancer Cell Lines : In vitro studies using cancer cell lines have shown that this compound can inhibit cell growth and induce apoptosis. This effect appears to be mediated through RAR/RXR signaling pathways.
Comparative Analysis
The following table summarizes the biological activities and characteristics of Etretinate and its derivative this compound:
Feature | Etretinate | This compound |
---|---|---|
Chemical Structure | C22H30O3 | C22H27D3O3 |
Molecular Weight | 354.48 g/mol | 357.48 g/mol |
Mechanism of Action | Binds RARs and RXRs | Similar binding affinity |
Therapeutic Use | Severe psoriasis | Research tool for ADME |
Research Applications | Anti-cancer properties | Metabolic tracking |
常见问题
Basic Research Questions
Q. What are the primary analytical methodologies for quantifying Etretinate-d3 in pharmacokinetic studies, and how do they address deuterium isotope effects?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, employing deuterated internal standards to correct for matrix effects and isotopic interference. Calibration curves must account for the 3:1 mass shift (due to three deuterium atoms) compared to non-deuterated Etretinate. Validation parameters (e.g., precision, accuracy) should adhere to FDA/ICH guidelines, with emphasis on resolving co-eluting metabolites .
Q. How does the stability of this compound under varying storage conditions (e.g., temperature, pH) influence experimental reproducibility?
- Methodological Answer: Stability studies should follow forced degradation protocols (ICH Q1A) to assess thermal, photolytic, and hydrolytic degradation. Accelerated stability testing at 40°C/75% RH over 6 months can predict long-term storage behavior. Data must be analyzed using Arrhenius kinetics to extrapolate shelf-life, with deuterium’s kinetic isotope effect (KIE) potentially altering degradation pathways compared to non-deuterated analogs .
Q. What are the critical parameters for synthesizing high-purity this compound, and how do impurities impact biological assay outcomes?
- Methodological Answer: Synthesis requires deuterium incorporation at specific positions (e.g., aromatic or aliphatic sites) via catalytic deuteration or isotope exchange. Purity (>98%) should be verified via NMR (e.g., absence of proton signals at deuterated sites) and HPLC-UV. Impurities >0.1% (e.g., residual Etretinate) can confound receptor-binding assays, necessitating orthogonal purification methods like preparative HPLC .
Advanced Research Questions
Q. How do conflicting pharmacokinetic (PK) data for this compound across species (e.g., rodents vs. primates) inform translational research design?
- Methodological Answer: Species-specific metabolic pathways (e.g., cytochrome P450 isoform activity) must be mapped using in vitro microsomal assays. Comparative PK studies should employ allometric scaling with correction for deuterium’s KIE. Contradictions in half-life or bioavailability data require sensitivity analyses to isolate variables (e.g., diet, enzyme induction) .
Q. What statistical approaches resolve discrepancies in this compound’s receptor-binding affinity data reported across independent studies?
- Methodological Answer: Meta-analyses should aggregate raw data (if accessible) and apply mixed-effects models to account for inter-study variability. Bayesian hierarchical modeling can quantify uncertainty in affinity measurements, while Bland-Altman plots identify systematic biases (e.g., assay temperature differences). Replication studies must standardize buffer conditions and receptor batch sources .
Q. How can in silico modeling predict this compound’s metabolic pathways, and what experimental validations are required to address computational limitations?
- Methodological Answer: Molecular dynamics simulations (e.g., using Schrödinger Suite) can model deuterium’s impact on bond dissociation energies. Predicted metabolites (e.g., deuterated retinoic acid derivatives) must be confirmed via high-resolution MS/MS. Discrepancies between predicted and observed metabolites may arise from unaccounted enzyme polymorphisms, necessitating genotyping of study populations .
Q. What ethical and data management protocols are essential for human studies involving this compound, given its teratogenic potential?
- Methodological Answer: Protocols must comply with GDPR and local ethics boards (e.g., anonymized data storage, pseudonymization keys held separately). Informed consent documents should explicitly address deuterated compound risks, with pregnancy prevention measures mandated. Data audits and FAIR (Findable, Accessible, Interoperable, Reusable) principles ensure traceability and reproducibility .
Comparative and Mechanistic Questions
Q. How do deuterium kinetic isotope effects (KIE) in this compound influence its mechanism of action compared to non-deuterated Etretinate?
- Methodological Answer: KIE can slow metabolic oxidation rates (e.g., CYP450-mediated hydroxylation), prolonging half-life. Isotope tracing (e.g., ²H-NMR) quantifies deuterium retention in vivo. Comparative dose-response studies in knock-out animal models (e.g., Cyp26a1−/−) isolate isotope-specific effects from genetic variability .
Q. What gaps exist in the literature regarding this compound’s interaction with nuclear retinoid receptors, and how can targeted assays address them?
- Methodological Answer: Existing studies often neglect receptor subtype selectivity (e.g., RARα vs. RARγ). Competitive binding assays using fluorescence polarization (FP) with recombinant receptors and TR-FRET (time-resolved FRET) can quantify subtype-specific affinity. Contradictory data may arise from receptor dimerization partners, requiring co-immunoprecipitation follow-ups .
Q. Data Interpretation and Reporting Standards
Q. How should researchers report contradictory findings in this compound studies to ensure transparency and utility for meta-analyses?
- Methodological Answer: Adopt STARLIT guidelines (Standards for Reporting Laboratory Studies Involving Deuterated Compounds). Disclose raw data (via repositories like Zenodo), experimental conditions (e.g., buffer pH, incubation times), and instrument calibration logs. Use CONSORT-like flow diagrams for in vivo studies to detail attrition and outlier exclusion .
属性
IUPAC Name |
ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNCQVAMBCHCO-ISBRFZOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。